![molecular formula C20H24N4O2S B5029231 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

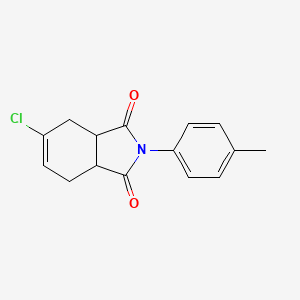

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a compound that belongs to the class of 1,3,4-thiadiazoles . It has an adamantyl group, which is a type of bulky group derived from adamantane, and a methoxyphenyl group . The compound is related to a class of synthetic cannabinoids .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes in ethanol or acetic acid . This yields the corresponding 4-arylideneamino derivatives . The adamantyl group is introduced via esterification with methanol to yield the methyl ester, which is subsequently reacted with hydrazine .Molecular Structure Analysis

The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” can be determined using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . Several derivatives showed good or moderate activities, particularly against the tested Gram-positive bacteria .

Anti-inflammatory Activity

The compound has been tested for its in vivo anti-inflammatory activity using the carrageenan-induced paw oedema method in rats . Some derivatives showed good or moderate dose-dependent activity in this area .

Hypoglycemic Activity

The oral hypoglycemic activity of some derivatives was determined in streptozotocin (STZ)-induced diabetic rats . Four compounds produced significant strong dose-dependent reduction of serum glucose levels, compared to gliclazide at 10 mg/kg dose level .

Synthesis of Derivatives

The compound has been used as a starting material for the synthesis of various derivatives . The reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes in ethanol or acetic acid yielded the corresponding 4-arylideneamino derivatives .

Development of New Therapeutics

The compound’s diverse biological activities make it a promising candidate for the development of new therapeutics . Its adamantyl-bearing structure positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms .

Study of Structure-Activity Relationships

The compound’s structure allows for the study of structure-activity relationships, which can provide valuable insights into the design of new drugs .

Orientations Futures

The future directions for research on “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” could include further exploration of its potential biological activities, such as antimicrobial and anti-inflammatory effects . Additionally, its potential use as a synthetic cannabinoid could be further investigated .

Mécanisme D'action

Target of Action

The compound, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea, is a derivative of adamantane, which has been associated with antimicrobial and anti-inflammatory activities . The primary targets of this compound are likely to be similar to those of other adamantane derivatives, which include various enzymes and receptors involved in inflammation and microbial growth .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes or receptors, thereby inhibiting their function . This results in a decrease in the production of chemical mediators that cause inflammation and microbial growth .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which plays a crucial role in inflammation . By inhibiting the action of cyclooxygenase and lipoxygenase, enzymes involved in the metabolism of arachidonic acid, the compound reduces the production of pro-inflammatory mediators .

Pharmacokinetics

Like other adamantane derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of pro-inflammatory mediators, leading to a decrease in inflammation and microbial growth . This results in relief from symptoms associated with conditions such as arthritis .

Propriétés

IUPAC Name |

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-26-16-5-3-2-4-15(16)21-18(25)22-19-24-23-17(27-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEDQTCAVDSHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)

![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)

![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)

![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)

![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)

![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)

![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5029223.png)

![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)